

Tedizolid-13C,d3: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Tedizolid-13C,d3**, an isotopically labeled internal standard crucial for the accurate quantification of the oxazolidinone antibiotic, Tedizolid. This document details its chemical properties, provides insights into its synthesis, and presents a thorough examination of the analytical methods for its use. Furthermore, it delves into the mechanism of action, pharmacokinetics, and antimicrobial activity of its unlabeled counterpart, Tedizolid, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Concepts: Introduction to Tedizolid-13C,d3

Tedizolid-13C,d3 is a stable isotope-labeled version of Tedizolid, a potent oxazolidinone antibiotic. The labeling with one Carbon-13 (13 C) atom and three deuterium (13) atoms on the methyl group of the tetrazole ring results in a molecule with a higher molecular weight than the parent compound. This mass difference is the cornerstone of its application as an internal standard in mass spectrometry-based bioanalytical assays.[1] Its primary function is to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of Tedizolid quantification in complex biological matrices.

Chemical and Physical Properties

The fundamental properties of **Tedizolid-13C,d3** are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.



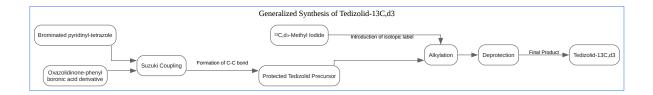
Property	Value	
Chemical Formula	C16[¹³ C]H12D3FN6O3	
Molecular Weight	374.4 g/mol	
CAS Number	2931763-72-1	
Appearance	Solid	
Solubility	Soluble in Acetonitrile, DMSO, and Methanol	
Storage	Recommended storage at -20°C	

Synthesis of Tedizolid-13C,d3

While a detailed, publicly available step-by-step synthesis protocol for **Tedizolid-13C,d3** is proprietary, its preparation can be inferred from the known synthetic routes of Tedizolid and general principles of isotopic labeling. The synthesis involves the introduction of the ¹³C,d₃-methyl group at the tetrazole moiety.

A plausible synthetic approach, based on patented methods for Tedizolid synthesis, would involve the coupling of a protected oxazolidinone-phenyl boronic acid derivative with a brominated pyridinyl-tetrazole intermediate. The key step for isotopic labeling would be the alkylation of the tetrazole ring with an isotopically labeled methylating agent, such as ¹³C,d₃-methyl iodide.

The following diagram illustrates a generalized synthetic pathway.





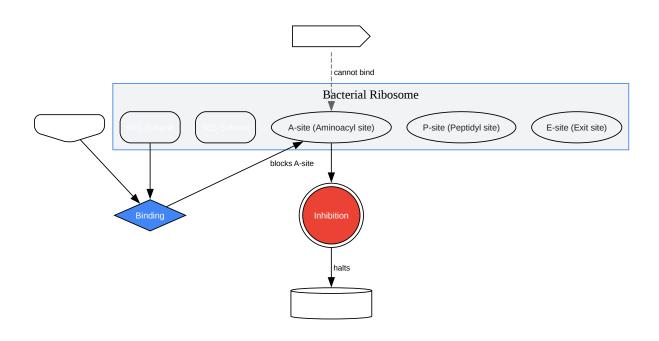
Click to download full resolution via product page

A generalized synthetic scheme for **Tedizolid-13C,d3**.

Mechanism of Action of Tedizolid

Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2] It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC). This binding interaction prevents the formation of a functional 70S initiation complex, a critical step in the initiation of protein synthesis. By blocking this process, Tedizolid effectively halts the production of essential bacterial proteins, leading to the cessation of growth and replication of susceptible bacteria.

The following diagram illustrates the mechanism of action of Tedizolid.



Click to download full resolution via product page

Tedizolid's inhibition of bacterial protein synthesis.



Pharmacokinetics of Tedizolid

Understanding the pharmacokinetic profile of Tedizolid is essential for interpreting data from studies where **Tedizolid-13C,d3** is used as an internal standard. Tedizolid is the active moiety of the prodrug tedizolid phosphate. After administration, tedizolid phosphate is rapidly and extensively converted to tedizolid by phosphatases.

Pharmacokinetic Parameter	Value (for a 200 mg dose)	
Bioavailability (oral)	~91%	
Time to Peak Plasma Concentration (Tmax)	~3 hours (oral)	
Plasma Protein Binding	70-90%	
Volume of Distribution (Vd)	67-80 L	
Elimination Half-life (t½)	~12 hours	
Primary Route of Elimination	Feces (as an inactive sulfate conjugate)	

Antimicrobial Activity of Tedizolid

Tedizolid exhibits potent activity against a wide range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The following table summarizes the minimum inhibitory concentration (MIC) values for Tedizolid against various clinically relevant bacteria.



Bacterial Species	MIC₅₀ (μg/mL)	MIC ₉₀ (µg/mL)
Staphylococcus aureus (MRSA)	0.25	0.5
Staphylococcus aureus (MSSA)	0.25	0.5
Streptococcus pyogenes	0.12	0.25
Streptococcus agalactiae	0.12	0.25
Streptococcus anginosus group	0.06	0.12
Enterococcus faecalis	0.25	0.5
Enterococcus faecium (VRE)	0.25	0.5

Experimental Protocols: Quantification of Tedizolid using Tedizolid-13C,d3

The use of **Tedizolid-13C,d3** as an internal standard is critical for the accurate quantification of Tedizolid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

A validated method for the extraction of Tedizolid from human plasma involves solid-phase extraction (SPE).

- Spiking: To 100 μL of plasma sample, add a known concentration of **Tedizolid-13C,d3** solution.
- Deproteinization: Add 300 μ L of acetonitrile to precipitate proteins.
- Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Solid-Phase Extraction: Load the supernatant onto a pre-conditioned SPE cartridge.



- Washing: Wash the cartridge with a weak organic solvent to remove interferences.
- Elution: Elute Tedizolid and **Tedizolid-13C,d3** with a strong organic solvent.
- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

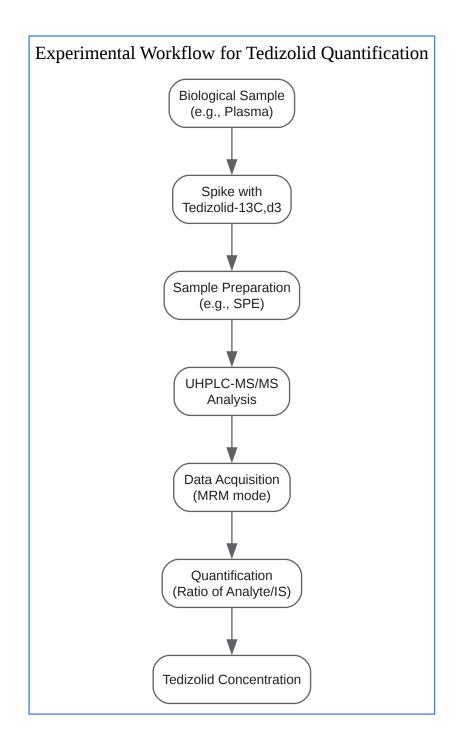
UHPLC-MS/MS Analysis

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of Tedizolid and **Tedizolid-13C,d3** is outlined below.

- Chromatographic Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 μm particle size).
- Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Tedizolid: m/z 371.1 → 163.1
 - **Tedizolid-13C,d3**: m/z 375.1 → 164.1

The following diagram illustrates a typical experimental workflow for the quantification of Tedizolid using **Tedizolid-13C,d3**.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. caymanchem.com [caymanchem.com]
- 2. Tedizolid | C17H15FN6O3 | CID 11234049 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tedizolid-13C,d3: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419022#what-is-tedizolid-13c-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com